Galidesivir clorhidrato

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El hidrocloruro de BCX 4430 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en la investigación antiviral y el desarrollo de fármacos.

Biología: Se estudia el compuesto por sus efectos sobre la replicación viral y su potencial como agente antiviral de amplio espectro.

Mecanismo De Acción

El hidrocloruro de BCX 4430 ejerce sus efectos antivirales imitando el trifosfato de adenosina (ATP). Las cinasas celulares fosforilan el compuesto a una forma trifosfato, que luego se incorpora a la cadena de ARN en crecimiento por las ARN polimerasas virales. Esta incorporación provoca la terminación prematura de la cadena, inhibiendo eficazmente la replicación viral .

Compuestos Similares:

Remdesivir: Otro análogo de la adenosina con un mecanismo de acción similar.

Favipiravir: Un derivado de la pirazincarboxamida que inhibe la ARN polimerasa viral.

Ribavirina: Un análogo de la guanosina con actividad antiviral de amplio espectro.

Singularidad del Hidrocloruro de BCX 4430: El hidrocloruro de BCX 4430 es único debido a su actividad de amplio espectro contra múltiples virus de ARN y su perfil de seguridad favorable en estudios preclínicos. A diferencia de otros agentes antivirales, ha demostrado eficacia contra una amplia gama de patógenos virales con mínima citotoxicidad.

Análisis Bioquímico

Cellular Effects

The cellular effects of Galidesivir hydrochloride are also under investigation. Preliminary studies suggest that it may influence cell function by interfering with viral replication processes. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Galidesivir hydrochloride As an adenosine analogue, it is likely to exert its effects at the molecular level by binding to viral enzymes and inhibiting their activity, thereby preventing viral replication .

Temporal Effects in Laboratory Settings

The temporal effects of Galidesivir hydrochloride Studies are being conducted to determine its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Galidesivir hydrochloride at different dosages in animal models are being studied. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving Galidesivir hydrochloride Studies are being conducted to identify any enzymes or cofactors it interacts with, and to determine any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Galidesivir hydrochloride This includes studying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Galidesivir hydrochloride and any effects on its activity or function are being studied. This includes investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del hidrocloruro de BCX 4430 implica varios pasos clave:

Adición del Derivado de 9-Deazapurina Litiado: El derivado de 9-deazapurina litiado se agrega a la nitrona cíclica tri-O-bencílica estable para formar el esqueleto del imino-C-nucleósido.

Aminación de Tipo Ullmann Catalizada por Cobre: Este paso instala el grupo amino en la porción heterocíclica del BCX 4430.

Métodos de Producción Industrial: La producción industrial del hidrocloruro de BCX 4430 sigue rutas de síntesis similares, pero se amplía para satisfacer las demandas comerciales. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la eficacia del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de BCX 4430 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas.

Reducción: Las reacciones de reducción pueden modificar la estructura del compuesto.

Sustitución: Pueden ocurrir varias reacciones de sustitución, alterando los grupos funcionales unidos a la estructura principal.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Agentes Reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.

Reactivos de Sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente en reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes formas oxidadas del compuesto, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.

Comparación Con Compuestos Similares

Remdesivir: Another adenosine analog with a similar mechanism of action.

Favipiravir: A pyrazinecarboxamide derivative that inhibits viral RNA polymerase.

Ribavirin: A guanosine analog with broad-spectrum antiviral activity.

Uniqueness of BCX 4430 Hydrochloride: BCX 4430 hydrochloride is unique due to its broad-spectrum activity against multiple RNA viruses and its favorable safety profile in preclinical studies. Unlike some other antiviral agents, it has shown efficacy against a wide range of viral pathogens with minimal cytotoxicity.

Propiedades

IUPAC Name |

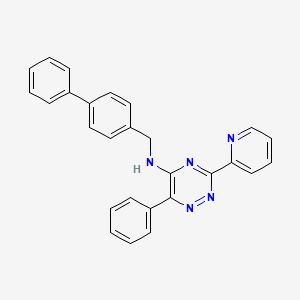

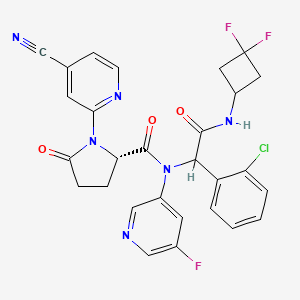

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H/t5-,7+,9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCHVYNGFMEGIG-QPAIBFMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028039 | |

| Record name | Galidesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222631-44-9 | |

| Record name | 3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-, hydrochloride (1:1), (2S,3S,4R,5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222631-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BCX-4430 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222631449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galidesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALIDESIVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EL1K52SH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of BCX-4430 against Ebola virus?

A1: BCX-4430 is an adenosine analogue that acts as a transition state analogue enzyme inhibitor. [] Specifically, it targets viral RNA polymerase, inhibiting the enzyme necessary for viral replication. [] This effectively halts the virus's ability to multiply within infected cells. []

Q2: Are there any other viruses that BCX-4430 has shown activity against?

A2: While primarily explored for Ebola virus disease, BCX-4430 belongs to the Immucillin class of nucleoside analogues, which demonstrate inhibitory activity against various nucleosidase and nucleoside phosphorylase enzymes. [] This broader activity profile suggests potential applications against other viral targets.

Q3: What are the key structural features of BCX-4430?

A3: BCX-4430 is an azanucleoside, meaning the furanose ring commonly found in nucleosides is replaced with a functionalized pyrrolidine ring. [] It belongs to a class called "homoazanucleosides" due to a methylene linker connecting the pyrrolidine ring and the nucleobase, in this case, adenine. [] The specific arrangement of these features is crucial for its interaction with the target enzyme and its antiviral activity. []

Q4: Has the synthesis of BCX-4430 been optimized for large-scale production?

A4: Yes, researchers have developed a practical synthesis route for BCX-4430. [] This optimized process utilizes readily available starting materials and features efficient steps like a copper-catalyzed Ullmann-type amination for introducing the critical amino group. [] These advancements are essential for potential large-scale production and drug development.

Q5: What are the current limitations and future research directions for BCX-4430?

A5: While BCX-4430 shows promise, further research is needed to fully characterize its pharmacokinetic properties, long-term safety profile, and in vivo efficacy against Ebola virus in different animal models. [, ] Additionally, exploring its activity against other emerging viruses and investigating potential resistance mechanisms are critical areas for future research. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)

![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)

![N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B560123.png)